

# Chemical Structure & Polymorphic Characterization of -Trehalose

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## Compound of Interest

Compound Name: *Trehalose monohydrate*

CAS No.: 6138-23-4

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## Technical Guide for Pharmaceutical & Structural Biology Applications[1]

### Part 1: Executive Technical Summary

Editorial Note on Nomenclature: While the term "**Trehalose Monohydrate**" appears occasionally in loose colloquy, it is a chemical misnomer in the context of stable phases. The thermodynamically stable crystalline form of

-trehalose at ambient conditions is the Dihydrate (

).[1] Unlike lactose, which forms a stable monohydrate, trehalose crystallizes with two water molecules.[1][2] This guide focuses on the

-Trehalose Dihydrate structure, as it is the standard pharmaceutical excipient and the biologically relevant form for cryopreservation.

Core Significance:

-Trehalose is a non-reducing disaccharide distinguished by its unique

glycosidic linkage.[1][2][3][4][5] This "clam-shell" molecular architecture confers exceptional chemical stability (resistance to Maillard reaction and acid hydrolysis) and bioprotective capabilities (protein stabilization and vitrification).[1][2]

## Part 2: Molecular Architecture & Crystallography

### 1. Chemical Connectivity & Stereochemistry

The molecule consists of two D-glucopyranose rings joined by an

-1,1-glycosidic bond.<sup>[1][6]</sup> This linkage connects the two anomeric carbons ( ), effectively "locking" the reducing ends of both sugars.

- IUPAC Name:

-D-glucopyranosyl-(1

1)-

-D-glucopyranoside<sup>[1][2][3][4]</sup>

- Symmetry: The molecule possesses approximate

symmetry, with the glycosidic oxygen serving as the axis. This symmetry is crucial for its ability to fit into structured water networks.<sup>[2]</sup>

- Conformation: Both glucose rings adopt the

chair conformation.<sup>[1][2][6]</sup> The glycosidic torsion angles (

) favor a folded "clam-shell" geometry, where the hydrophilic faces are exposed to solvent while the hydrophobic patches are partially shielded.

### 2. Crystallographic Data (The Dihydrate Form)

The stability of the dihydrate arises from a specific hydrogen-bonding network where the two water molecules act as structural bridges between trehalose units.<sup>[7]</sup>

Parameter	Value	Notes
Crystal System	Orthorhombic	Distinct from the monoclinic anhydrous form.[1][2]
Space Group		Chiral space group common for biological molecules.[2]
Unit Cell Dimensions	Å Å Å	Dimensions allow for the inclusion of water channels.
Z (Formula Units)	4	Four dihydrate molecules per unit cell.[1][2][6]
Density ( )	~1.52 g/cm <sup>3</sup>	Slightly denser than the anhydrous form due to efficient packing.[2]

The Role of Lattice Water: The two water molecules in the asymmetric unit are not merely "filling space"; they are integral to the crystal lattice energy.

- Water A: Bridges the O2 and O6 hydroxyls of adjacent trehalose molecules.
- Water B: Forms a tetrahedral H-bond network connecting the glycosidic oxygen to the crystal lattice, stabilizing the otherwise flexible 1,1-linkage.

## Part 3: Bioprotection Mechanisms & Phase Behavior

The structural uniqueness of trehalose dictates its function as a bioprotectant. Two competing yet complementary hypotheses explain this, both rooted in the chemical structure.

### Mechanism 1: Water Replacement Hypothesis

Because the

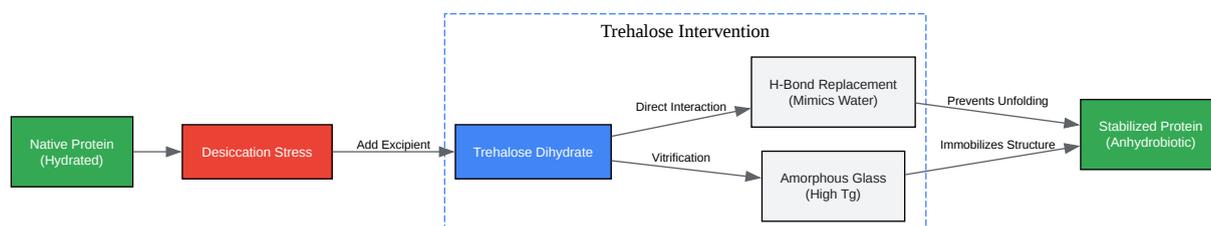
-1,1 linkage mimics the tetrahedral H-bonding capabilities of water, trehalose molecules can replace water at the surface of proteins and lipid bilayers during dehydration. This prevents the

denaturation (unfolding) that typically occurs when the hydration shell is removed.

## Mechanism 2: Vitrification (Glass Formation)

Trehalose has an unusually high glass transition temperature (

C for the anhydrous glass).[1][2] Upon drying, it forms an amorphous glass rather than crystallizing.[1][2] This glassy matrix mechanically immobilizes proteins, preventing aggregation and slowing degradation kinetics.[1][2]



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Figure 1: Dual mechanism of bioprotection.[1][2] The chemical structure allows both direct H-bonding substitution and the formation of a rigid glass matrix.

## Part 4: Analytical Characterization Protocols

To verify the identity and purity of

-trehalose dihydrate (and distinguish it from anhydrous forms or other sugars), a multi-modal approach is required.

### 1. X-Ray Powder Diffraction (XRPD)

This is the definitive method for polymorphic identification.[2]

- Protocol: Grind sample to fine powder (<50  $\mu\text{m}$ ). Scan from

to

.[\[2\]](#)

- Key Diagnostic Peaks (Dihydrate):
  - 12.5° ([\[1\]](#)[\[2\]](#)): Strong intensity, characteristic of the hydrate.[\[8\]](#)
  - 23.8° ([\[1\]](#)[\[2\]](#)): Distinct secondary peak.[\[1\]](#)[\[2\]](#)
  - Note: Anhydrous forms show a shift, often with a prominent peak near 10.6° or 17°. [\[1\]](#)[\[2\]](#)

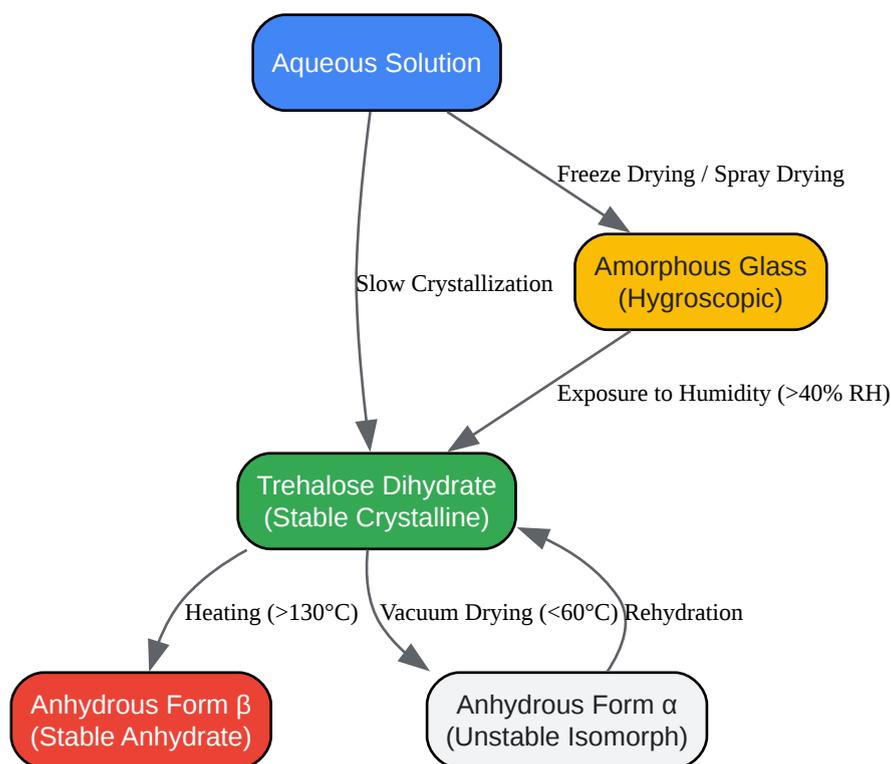
## 2. Differential Scanning Calorimetry (DSC)

Thermal analysis reveals the dehydration and melting events.[\[8\]](#)[\[9\]](#)

- Protocol: Hermetically sealed aluminum pans with a pinhole (to allow water escape). Heating rate 10°C/min.[\[2\]](#)
- Thermogram Features:
  - Endotherm 1 (~97-100°C): Dehydration of the dihydrate to the anhydrous form. This is a broad peak corresponding to the loss of 2 moles of water.
  - Endotherm 2 (~203-210°C): Melting of the resulting anhydrous -polymorph.
  - Warning: If the pan is sealed without a pinhole, the "melting" of the dihydrate (dissolution in its own crystal water) may occur, complicating interpretation.

## 3. Phase Transition Workflow

The following diagram illustrates the phase changes trehalose undergoes during processing (e.g., lyophilization or spray drying).



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Figure 2: Phase transition map.[1][2] Note that the "Amorphous" phase is the target for drug delivery, but it will revert to the stable Dihydrate if exposed to moisture.

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